4-Bromo-6-(methylthio)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

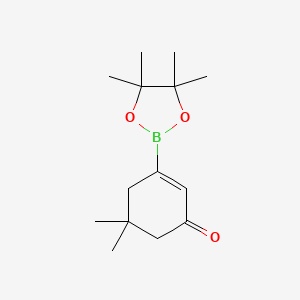

4-Bromo-6-(methylthio)pyrimidine is a chemical compound with the molecular formula C5H5BrN2S . It has a molecular weight of 205.08 . It is typically stored in an inert atmosphere and at temperatures below -20°C .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including this compound, has been explored in various studies . For instance, one study reported the synthesis of a related compound, Palbociclib, in eight steps starting from 2-(methylthio)pyrimidin-4-(3H)-one .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a bromine atom at the 4th position and a methylthio group at the 6th position .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, pyrimidines are known to undergo a variety of reactions. For instance, they can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

This compound is a colorless compound . It has a melting point of 22°C and a boiling point of 123-124°C . It dissolves in water to give a neutral solution .Aplicaciones Científicas De Investigación

Pyrimidine Derivatives in Anti-inflammatory Research

Pyrimidine derivatives, including those with a methylthio group, have been extensively studied for their anti-inflammatory properties. Research indicates that tetrahydropyrimidine derivatives exhibit significant in vitro anti-inflammatory activity. The presence of a methylthio group at the 6th position, as in 4-Bromo-6-(methylthio)pyrimidine, allows for substitution with selected nucleophiles, leading to compounds with potent anti-inflammatory effects. These findings underscore the potential of methylthio-substituted pyrimidines in designing new anti-inflammatory agents (Gondkar, Deshmukh, & Chaudhari, 2013).

Pyrimidine and Anti-cancer Applications

Pyrimidines, including this compound, play a crucial role in anticancer research. The pyrimidine ring, a fundamental unit of DNA and RNA, forms the basis of various chemical architectures exhibiting diverse pharmacological activities, including anticancer effects. The structural flexibility of pyrimidine-based scaffolds has led to the development of numerous compounds with potent anticancer activity, indicating the relevance of exploring pyrimidine derivatives, such as this compound, for anticancer drug development (Kaur et al., 2014).

Pyrimidine Derivatives in Anti-Alzheimer's Research

Investigations into pyrimidine derivatives have also extended to potential treatments for Alzheimer's disease. Pyrimidine compounds are explored for their roles in neurological disorders, with research focusing on developing pyrimidine-based therapeutics for Alzheimer's. The emphasis on Structure-Activity Relationship (SAR) studies of pyrimidine derivatives highlights the promise of these compounds in designing new anti-Alzheimer's agents (Das et al., 2021).

Optical Sensors and Pyrimidine Appended Derivatives

Pyrimidine derivatives have found applications in the development of optical sensors, with research showcasing the versatility of pyrimidine-based compounds in sensing materials. The ability of pyrimidine derivatives to form coordination and hydrogen bonds positions them as suitable candidates for use in optical sensing technologies. This area of research highlights the broad utility of pyrimidine compounds, including those with specific substitutions like this compound, in both biological and technological applications (Jindal & Kaur, 2021).

Mecanismo De Acción

Target of Action

Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .

Mode of Action

For instance, some pyrimidine derivatives have been shown to inhibit key enzymes or receptors, thereby disrupting the normal functioning of cells .

Biochemical Pathways

For example, they can participate in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The compound’s molecular weight (20508 g/mol) and its chemical formula (C5H5BrN2S) are known .

Result of Action

Pyrimidine derivatives have been shown to exhibit various biological effects, including neuroprotective and anti-inflammatory properties .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other substances can affect the stability and efficacy of chemical compounds .

Safety and Hazards

Direcciones Futuras

Research on pyrimidine derivatives, including 4-Bromo-6-(methylthio)pyrimidine, continues to be a promising area in medicinal chemistry. For instance, one study indicated that triazole-pyrimidine-based compounds, which could potentially include this compound, might be developed as neuroprotective and anti-neuroinflammatory agents .

Propiedades

IUPAC Name |

4-bromo-6-methylsulfanylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2S/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXVKIMKTGWGSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=NC=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858671 |

Source

|

| Record name | 4-Bromo-6-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209458-45-6 |

Source

|

| Record name | 4-Bromo-6-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.